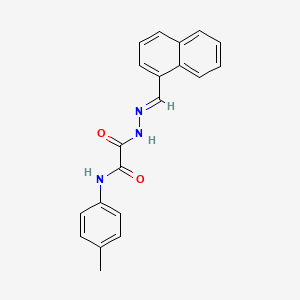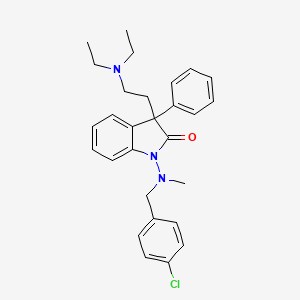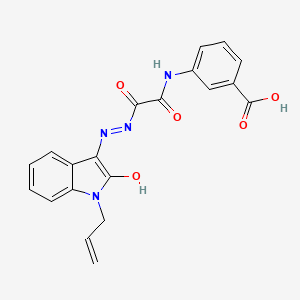
(2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isonicotinoyl group and a nitrophenyl group attached to a propenohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide typically involves the condensation of isonicotinic acid hydrazide with 3-nitrobenzaldehyde under basic conditions. The reaction is carried out in an ethanol solvent, with sodium hydroxide acting as the base. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
科学研究应用
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.
作用机制
The mechanism of action of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
相似化合物的比较
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: This compound shares a similar nitrophenyl group but differs in its overall structure and properties.
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Another compound with a nitrophenyl group, but with different functional groups and applications.
Uniqueness
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is unique due to its combination of an isonicotinoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C15H12N4O4 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC 名称 |
N'-[(E)-3-(3-nitrophenyl)prop-2-enoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H12N4O4/c20-14(17-18-15(21)12-6-8-16-9-7-12)5-4-11-2-1-3-13(10-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b5-4+ |
InChI 键 |
GFTCXKVXHLWCBL-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NNC(=O)C2=CC=NC=C2 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)


![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
